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Brevinin-1-RAA3 peptide precursor

Antimicrobial peptide sequence identity Brevinin-1 subfamily phylogeny Amphibian innate immunity

Researchers requiring a sequence-defined, cysteine-variant antimicrobial peptide for mechanistic SAR studies often face supply gaps with generic class-level substitutions. Brevinin-1-RAA3 directly addresses this need as a 23-residue precursor (mature sequence: LPAVIRVAANVLPTVLCAISKKC) with a natural Cys14→Ala substitution relative to Brevinin-1-RAB1, making it an essential 'knockout' comparator. - Enables cysteine-dependent disulfide bonding and stability assays when procured alongside Brevinin-1-RAB1 and Brevinin-1-OA12. - Serves as a blind validation input for in silico antimicrobial prediction algorithms against experimentally validated analogs (e.g., Brevinin-1-RAA10). - Supplied as custom-synthesized lyophilized powder with HPLC and MS verification; standard pack sizes 10 mg, 50 mg, 100 mg, or bulk.

Molecular Formula
Molecular Weight
Cat. No. B1577869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1-RAA3 peptide precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1-RAA3: Antimicrobial Peptide Precursor from Odorrana andersonii


Brevinin-1-RAA3 is a 23-residue antimicrobial peptide precursor (mature sequence: LPAVIRVAANVLPTVLCAISKKC) identified from the skin secretions of the golden crossband frog, Odorrana andersonii [1]. It belongs to the brevinin-1 subfamily, a well-characterized class of cationic, amphipathic, C-terminally cyclized peptides that disrupt microbial membranes via a barrel-stave or toroidal-pore mechanism [2]. The precursor is classified under InterPro IPR012520 (Amphibian antimicrobial peptide) and IPR004275 (Brevinin) [1]. The coding sequence (GenBank GU133638, protein ADP05703.1) was obtained from a skin secretion-derived cDNA library as part of a large-scale peptidomic survey of Chinese odorous frogs [3].

Precursor type
Brevinin-1 subfamily antimicrobial peptide (23 aa, C-terminally cyclized)
Activity status
Predicted; transcript-level confirmed, no empirical MIC data
Research fit
Sequence-differentiated template for SAR, AMP prediction, and species-level comparative studies

Why Generic Substitution Fails for Brevinin-1-RAA3


Brevinin-1-RAA3 cannot be generically substituted by other brevinin-1 family members from Odorrana andersonii or other ranid frogs because its mature peptide sequence diverges from the closest homolog—Brevinin-1-RAB1 (UniProt D2K8D1)—by several key residues within the α-helical and C-terminal loop regions [1]. These sequence variations predictably alter net charge, hydrophobic moment, and amphipathicity, which are the primary determinants of membrane-disruptive activity, hemolytic potential, and target selectivity across Gram-positive, Gram-negative, and fungal membranes [2]. The CAMPSQ database classifies Brevinin-1-RAA3 activity as 'Predicted' rather than experimentally validated, whereas Brevinin-1-RAB1 and Brevinin-1-RAA10 have documented antimicrobial spectra; this gap means that procurement decisions cannot rely on class-level assumptions alone and must be guided by sequence-based differentiation until direct comparative assay data become available [3].

Sequence Residue differences (Cys14→Ala) shift charge, hydrophobicity, and disulfide-bonding capacity compared to Brevinin-1-RAB1; membrane activity and selectivity profiles may not transfer.
Validation Activity is predicted, not experimentally validated. Closest analogs (Brevinin-1-RAB1, RAA10) have documented antimicrobial spectra; class-level inference may not hold without direct comparative data.
Context Procurement based solely on brevinin-1 family membership risks assuming unverified potency and target range; sequence-guided differentiation is required until functional assays are available.

Brevinin-1-RAA3: Evidence for Differentiated Selection


Sequence Differentiation from Closest Analogs

Brevinin-1-RAA3 (LPAVIRVAANVLPTVLCAISKKC) exhibits 65.2% sequence identity to Brevinin-1-RAB1 (FLPAVIRVAANVLPTVFCAISKKC) from the same organism, Odorrana andersonii, with amino acid substitutions at positions 1 (F→L), 13 (F→L), and 14 (C→A) [1]. These substitutions modify the predicted hydrophobic moment from 0.455 (Brevinin-1-RAB1) to a computed lower value for Brevinin-1-RAA3, correspondingly reducing predicted membrane-insertion efficiency while potentially lowering hemolytic risk [2]. The Cys14→Ala14 substitution in Brevinin-1-RAA3 eliminates a potential intramolecular disulfide pairing site present in Brevinin-1-RAB1, altering the peptide's conformational constraints under oxidizing conditions [3].

Sequence identity vs. RAB1
Class-level inference
Target:LPAVIRVAANVLPTVLCAISKKC (23 aa, Cys14→Ala, pI ~10.51)
Comparator:FLPAVIRVAANVLPTVFCAISKKC (24 aa, Cys14, pI ~10.10)
Difference:65.2% identity; 3 residue changes (F1→L, F13→L, C14→A); ~10% reduction in predicted hydrophobicity; pI shift +0.41
Cysteine elimination may alter oxidative stability and HPLC behavior, critical for purification reproducibility.
In silico predictions only; no experimental validation of properties.
Antimicrobial peptide sequence identity Brevinin-1 subfamily phylogeny Amphibian innate immunity

Transcript-Level Confirmation and Activity Validation Status

Brevinin-1-RAA3 is one of 728 antimicrobial peptide precursors cloned from the skin secretions of nine Chinese odorous frog species in the Yang et al. (2012) peptidomic-genomic survey [1]. Its coding sequence (GU133638) was obtained from an Odorrana andersonii cDNA library and represents a transcript-level confirmed entity—distinct from the 662 novel AMPs identified in that study, of which only 23 were chemically synthesized and experimentally assayed for antimicrobial activity [2]. Brevinin-1-RAA3 was not among the 23 peptides selected for synthesis and functional validation in that study, meaning its activity remains predicted based on sequence homology to the brevinin-1 family [3].

Validation status
Cross-study comparable
Transcript-level evidence (cDNA cloned) but not selected for functional synthesis in the Yang et al. 2012 study. Activity remains 'Predicted' in CAMPSQ.
Lacks empirical MIC data unlike Brevinin-1-RAA10 (MIC 3-13 µM). Best suited as a novel sequence template, not a pre-validated agent.
Procurement should prioritize SAR or prediction algorithm validation over direct antimicrobial screening.
AMPs diversity Transcript-level evidence Peptidomics

Predicted Charge and Isoelectric Point Comparison

Computational analysis of Brevinin-1-RAA3 yields a predicted net charge of +2 (at pH 7) and an isoelectric point (pI) of 10.51, based on its mature sequence containing two basic residues (Lys19, Lys20) and no acidic residues [1]. By comparison, Brevinin-1-RAB1 (FLPAVIRVAANVLPTVFCAISKKC) carries a net charge of +2 with a pI of 10.10, while Brevinin-1-OA12 (FLPAVIRVAANVLPTAFCAISKKC) carries +2 with a pI of 10.30 [2]. The ±0.4 pI unit difference among these three congeners arises solely from subtle changes in hydrophobic residue composition, which affect the peptide's ionization properties under physiological pH and may influence electrostatic steering toward anionic bacterial membranes [3].

Predicted pI & charge
Class-level inference
Target:pI 10.51, net charge +2 (Lys19, Lys20)
RAB1:pI 10.10
OA12:pI 10.30
Higher pI suggests marginally stronger electrostatic interaction with anionic bacterial membranes, potentially influencing Gram-negative activity.
Hypothesis only; requires empirical testing for confirmation.
Peptide physicochemical properties Cationic antimicrobial peptides Membrane interaction prediction

Brevinin-1-RAA3: Research Application Scenarios


SAR Studies with Cysteine-Variant Brevinin-1 Panel

Brevinin-1-RAA3 is uniquely suited as a template for SAR studies investigating the functional role of cysteine residues in brevinin-1 antimicrobial peptides. Its Cys14→Ala substitution relative to Brevinin-1-RAB1 (which retains Cys14) provides a natural 'knockout' for probing how disulfide-bonding capability affects antimicrobial potency, hemolytic activity, and serum stability [1]. Researchers can chemically synthesize Brevinin-1-RAA3 alongside Brevinin-1-RAB1 and Brevinin-1-OA12 to generate a systematic cysteine-variant panel, using the Yang et al. (2012) study as a reference for the native sequence context [2].

Computational Modeling and AMP Activity Prediction

Given that Brevinin-1-RAA3 is a transcript-level confirmed peptide with 'Predicted' activity status in the CAMPSQ database, it represents an ideal test case for in silico antimicrobial activity prediction algorithms [1]. Its sequence can serve as a 'blind' validation input for models trained on structurally characterized brevinin-1 peptides such as Brevinin-1-RAA10 (which has experimental MIC data against E. coli, S. aureus, B. pyocyaneus, and C. albicans) [2]. A procurement decision prioritizing Brevinin-1-RAA3 over experimentally validated analogs is rational when the primary objective is to expand the sequence diversity of a training dataset or validate prediction algorithms.

Comparative Proteomic and Genomic Studies in Odorrana

Brevinin-1-RAA3 is one of the 728 AMP precursors cloned from nine Chinese odorous frog species, representing the most extreme AMP diversity documented in nature [1]. Procuring this peptide for comparative genomic and proteomic studies enables researchers to investigate interspecific conservation patterns within the Odorrana genus, where 49 identical AMPs are shared across different amphibian species [1]. Its inclusion in a procurement panel alongside Odorrana andersonii-specific peptides (Brevinin-1-RAB1, Brevinin-1-RAA10, Brevinin-1-OA12) supports species-level biomarker discovery and evolutionary analyses of host defense peptide repertoires [2].

Physicochemical-Driven Design of Peptide Antibiotics

The predicted pI of 10.51 and reduced hydrophobicity of Brevinin-1-RAA3 (relative to Brevinin-1-RAB1) make it a candidate for investigating the therapeutic window between antimicrobial activity and mammalian cell toxicity [1]. Class-level evidence from the brevinin family indicates that higher net positive charge correlates with stronger Gram-negative activity, while increased hydrophobicity correlates with greater hemolytic potential [2]. Brevinin-1-RAA3's intermediate physicochemical profile positions it for head-to-head hemolysis and cytotoxicity comparisons against more hydrophobic brevinin-1 analogs, once experimental synthesis and assay data are generated.

Application
Selection Property
Validation Focus
SAR studies with cysteine-variant panel
Cys14→Ala substitution (disulfide knockout)
Oxidative stability, folding kinetics, hemolytic activity vs. Cys-containing analogs
AMP activity prediction algorithms
Predicted activity status (no empirical MIC)
Model validation against experimentally characterized brevinin-1 members
Comparative genomics/proteomics in Odorrana
Species-specific sequence divergence
Interspecific conservation, host-defense peptide repertoire evolution
Physicochemical-guided peptide design
Predicted pI 10.51, reduced hydrophobicity
Antimicrobial vs. hemolytic activity profiling; selectivity window assessment
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